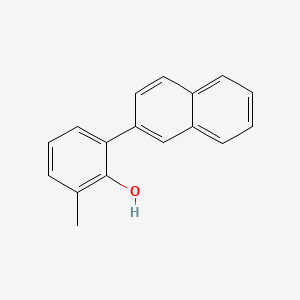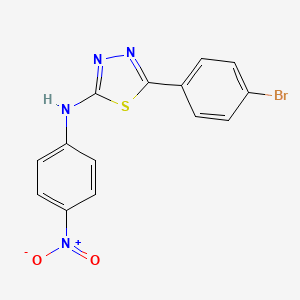![molecular formula C9H11N3O B14231141 Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- CAS No. 494213-25-1](/img/structure/B14231141.png)
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system consisting of a furan and a pyridine ring, with additional functional groups that contribute to its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- typically involves the reaction of 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes using triethylamine as a catalyst . This method allows for the formation of the desired compound through a series of steps including condensation and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the ring system.
Scientific Research Applications
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction cascades, which can affect cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-c]pyridin-4(5H)-one: This compound shares a similar fused ring system but differs in the position and nature of functional groups.
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure but with a pyrazole ring instead of a furan ring.
Uniqueness
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- is unique due to its specific functional groups and the positions they occupy on the ring system.
Properties
CAS No. |
494213-25-1 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-imino-6,7-dimethyl-1H-furo[3,4-c]pyridin-4-amine |
InChI |
InChI=1S/C9H11N3O/c1-4-5(2)12-8(10)7-6(4)3-13-9(7)11/h11H,3H2,1-2H3,(H2,10,12) |
InChI Key |
WFUCKLLDBGTWQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=C1COC2=N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


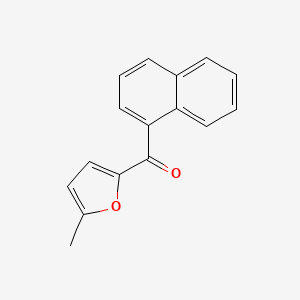
![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
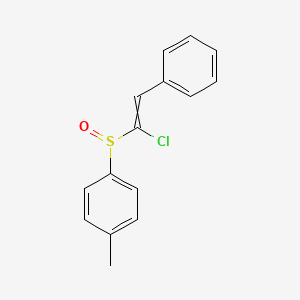

![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
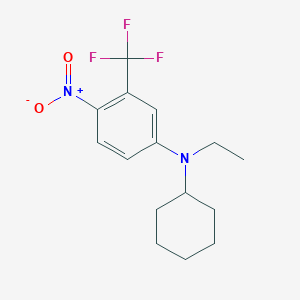
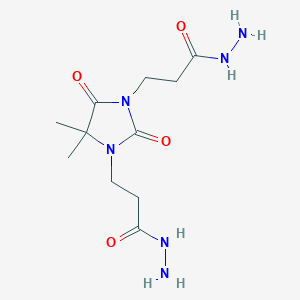
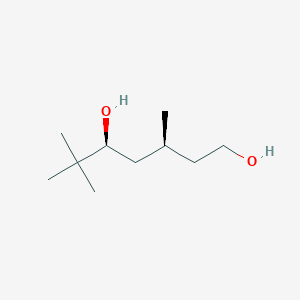
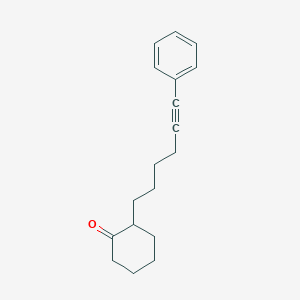
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
